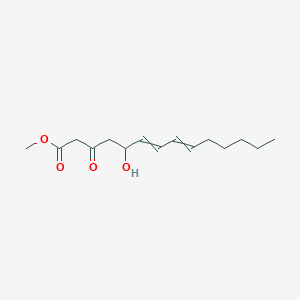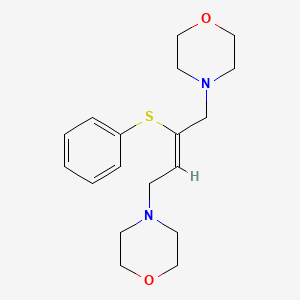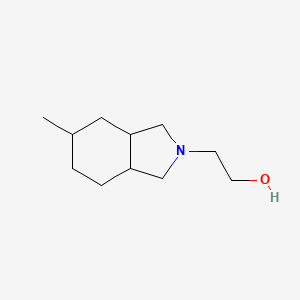
Mercury;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury and silver form a compound known as mercury-silver amalgam. This amalgam is a mixture of mercury and silver, where mercury dissolves silver to form a homogeneous mixture. Historically, mercury-silver amalgams have been used in various applications, including dental fillings and the extraction of precious metals from ores.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mercury-silver amalgams can be prepared by directly mixing mercury with silver. The process involves adding silver to liquid mercury, where the silver dissolves to form the amalgam. This reaction is typically carried out at room temperature and does not require any special conditions.
Industrial Production Methods
In industrial settings, mercury-silver amalgams are produced by mixing mercury with silver-containing ores. The amalgamation process involves grinding the ore and mixing it with mercury. The silver dissolves in the mercury, forming the amalgam. The amalgam is then heated to evaporate the mercury, leaving behind pure silver .
Analyse Des Réactions Chimiques
Types of Reactions
Mercury-silver amalgams undergo various chemical reactions, including:
Oxidation: Mercury can be oxidized to form mercury(II) oxide.
Reduction: Silver ions can be reduced to metallic silver.
Substitution: Mercury can react with halogens to form mercury halides.
Common Reagents and Conditions
Oxidizing Agents: Concentrated nitric acid and sulfuric acid can oxidize mercury.
Reducing Agents: Reducing agents like sodium borohydride can reduce silver ions.
Halogens: Chlorine and bromine can react with mercury to form mercury halides
Major Products Formed
Mercury(II) oxide: Formed from the oxidation of mercury.
Metallic silver: Formed from the reduction of silver ions.
Mercury halides: Formed from the reaction of mercury with halogens
Applications De Recherche Scientifique
Mercury-silver amalgams have several scientific research applications:
Chemistry: Used in the study of amalgamation processes and the behavior of metals in liquid mercury.
Biology: Investigated for their antimicrobial properties and effects on microbial cells.
Medicine: Historically used in dental fillings due to their durability and ease of manipulation.
Industry: Used in the extraction of precious metals from ores and in the production of certain types of mirrors .
Mécanisme D'action
The mechanism of action of mercury-silver amalgams involves the dissolution of silver in mercury. Mercury acts as a solvent, breaking down the metallic bonds in silver and forming a homogeneous mixture. The amalgam can then be manipulated or heated to separate the components. In biological systems, mercury can disrupt cellular processes by binding to proteins and enzymes, leading to cellular dysfunction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gold amalgam: Similar to mercury-silver amalgam but involves gold instead of silver.
Copper amalgam: Involves the dissolution of copper in mercury.
Zinc amalgam: Involves the dissolution of zinc in mercury
Uniqueness
Mercury-silver amalgam is unique due to its historical significance in dental applications and its effectiveness in extracting silver from ores. Unlike other amalgams, mercury-silver amalgam has been widely used in both medical and industrial settings, highlighting its versatility and importance .
Propriétés
Numéro CAS |
62974-24-7 |
|---|---|
Formule moléculaire |
Ag7Hg2 |
Poids moléculaire |
1156.26 g/mol |
Nom IUPAC |
mercury;silver |
InChI |
InChI=1S/7Ag.2Hg |
Clé InChI |
DDXVBIVLCZPBIP-UHFFFAOYSA-N |
SMILES canonique |
[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Hg].[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)


![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)
![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)


![2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane](/img/structure/B14502491.png)
![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)

